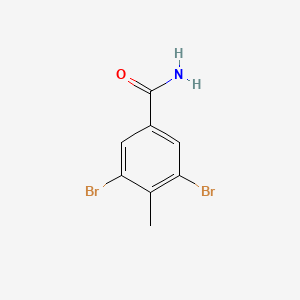

3,5-Dibromo-4-methylbenzamide

Description

Structural Classification within Organic Chemistry

Benzamides are derivatives of benzoic acid where the hydroxyl group of the carboxylic acid is replaced by an amine. Structurally, they are characterized by a carboxamide group (-C(=O)N<) attached to a benzene (B151609) ring. The "substituted" designation refers to the presence of other functional groups on the aromatic ring.

These compounds are classified based on the nature and position of their substituents. For instance, halogenation and alkylation of the benzene ring give rise to halo- and alkyl-benzamides. The compound of focus, 3,5-Dibromo-4-methylbenzamide, is a primary amide with two bromine atoms at positions 3 and 5, and a methyl group at position 4 of the benzene ring.

The properties and reactivity of substituted benzamides are heavily influenced by the electronic effects of their substituents. Electron-withdrawing groups, such as halogens, can affect the acidity of the N-H protons and the reactivity of the aromatic ring. Conversely, electron-donating groups like methyl can also modulate the molecule's properties.

Significance of Dihalo-Methylbenzamide Architectures in Chemical Research

Dihalo-methylbenzamide architectures, such as this compound, are of particular interest in synthetic organic chemistry. The presence of two halogen atoms, specifically bromine, provides reactive sites for further chemical modifications, such as cross-coupling reactions. lookchem.com This makes them valuable building blocks for the construction of more complex molecular frameworks. lookchem.com

The unique substitution pattern of a dihalo-methylbenzamide, with halogens flanking a methyl group, can impart specific conformational properties and influence the molecule's interaction with biological targets. lookchem.com These structures are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The stability and reactivity offered by their halogenated and methylated aromatic rings make them compounds of interest for research and development in organic chemistry. lookchem.com

While specific research on this compound is not extensively documented in publicly available literature, its chemical precursors and derivatives have been identified, underscoring its role as a synthetic intermediate.

Table 1: Properties of this compound and Related Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 289039-51-6 | C₈H₇Br₂NO | 308.96 |

| 3,5-Dibromo-4-methylbenzoic acid | 67973-32-4 | C₈H₆Br₂O₂ | 293.94 |

| 3,5-Dibromo-4-methylbenzaldehyde | 248607-57-0 | C₈H₆Br₂O | 277.94 |

| Methyl 3,5-dibromo-4-methylbenzoate | 74896-66-5 | C₉H₈Br₂O₂ | 307.97 |

The synthesis of this compound can be inferred from its logical precursor, 3,5-Dibromo-4-methylbenzoic acid. scbt.com A common synthetic route would involve the conversion of the carboxylic acid to an acid chloride, which is then reacted with ammonia (B1221849) to form the primary amide.

A related compound, Methyl 3,5-dibromo-4-methylbenzoate, serves as an important intermediate in the synthesis of various natural products. researchgate.netnih.gov Its preparation involves the bromination of methyl 4-methylbenzoate. researchgate.netnih.gov This highlights the utility of the 3,5-dibromo-4-methylbenzene core in synthetic chemistry.

The significance of the this compound scaffold is further demonstrated by its incorporation into more complex molecules. Research has shown its use as a building block for compounds with potential applications in various fields.

Table 2: Examples of Complex Molecules Derived from the this compound Scaffold

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-dibromo-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide | C₂₀H₁₄Br₂N₄O | 486.17 |

| N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3,5-dibromo-4-methylbenzamide | C₂₀H₂₀Br₂N₂O | 464.20 |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHWDFOFBAHPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303041 | |

| Record name | Benzamide, 3,5-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-51-6 | |

| Record name | Benzamide, 3,5-dibromo-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3,5-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibrominated Methylbenzamides

Regioselective Bromination Strategies

The precise placement of two bromine atoms on the aromatic ring of 4-methylbenzamide (B193301) is a critical aspect of its synthesis. This is accomplished through several regioselective bromination strategies.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the halogenation of aromatic compounds. In the case of 4-methylbenzamide, the directing effects of the amide and methyl groups play a crucial role in determining the position of bromination. The amide group is a deactivating group, while the methyl group is an activating group. The interplay of these electronic effects directs the incoming electrophile (bromine) to specific positions on the benzene (B151609) ring.

The mechanism of electrophilic aromatic substitution involves two primary steps:

Formation of a sigma-complex: The aromatic ring, acting as a nucleophile, attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma-complex. libretexts.orgmasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com

For the synthesis of 3,5-dibromo-4-methylbenzamide, the bromination of 4-methylbenzamide would proceed under conditions that favor substitution at the positions ortho to the methyl group and meta to the amide group.

Free Radical Bromination Approaches

Free radical bromination offers an alternative pathway for the introduction of bromine atoms, particularly at the benzylic position (the methyl group). This reaction is typically initiated by light (hν) or a radical initiator. The mechanism involves three key stages: initiation, propagation, and termination. chemistryscore.combyjus.com

Initiation: Homolytic cleavage of the bromine molecule (Br₂) produces two bromine radicals. byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-methylbenzamide, forming a benzylic radical and hydrogen bromide. This benzylic radical then reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain reaction. byjus.com

Termination: The reaction ceases when radicals combine with each other. byjus.com

While free radical bromination primarily targets the alkyl side chain, its application in the synthesis of this compound would involve subsequent or separate aromatic bromination steps. The selectivity of free-radical bromination is notably higher than chlorination, favoring substitution at more substituted carbon atoms. masterorganicchemistry.com

Directed C-H Functionalization and Site Selectivity

Directed C-H functionalization has emerged as a powerful tool for achieving high regioselectivity in the synthesis of complex molecules. This strategy utilizes a directing group to position a metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

In the context of benzamides, the amide group itself can act as a directing group. Various transition metal catalysts, including those based on palladium, rhodium, and iridium, have been employed for the directed C-H halogenation of benzamides. acs.orgrsc.orgrsc.org For instance, Cp*Ir(III) complexes have proven effective for the ortho-halogenation of N,N-diisopropylbenzamides using N-halosuccinimides as the halogen source. rsc.org Similarly, nickel-catalyzed methods have been developed for the halogenation of benzamides, where the amide group directs the catalyst to the ortho C-H bond. rsc.org

The choice of promoter can also influence the site-selectivity of bromination. Studies have shown that by modulating promoters, it is possible to achieve regiodivergent bromination of benzanilides, yielding different regioisomers from the same starting material. mdpi.comresearchgate.net This level of control is crucial for the precise synthesis of compounds like this compound.

Catalytic Systems in Bromination Reactions

The efficiency and selectivity of bromination reactions are often enhanced by the use of catalytic systems. These catalysts can activate either the aromatic substrate or the brominating agent, facilitating the reaction under milder conditions.

Several types of catalysts are employed in aromatic bromination:

Lewis Acids: Traditional catalysts like iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃) are commonly used. jalsnet.com These catalysts polarize the bromine molecule, increasing its electrophilicity. rsc.org Fe₂O₃/zeolite systems have also been utilized, where FeBr₃ is formed in situ. rsc.org

Zeolites: These microporous materials can act as shape-selective catalysts, favoring the formation of specific isomers. For example, zeolite NaY has been shown to promote the para-selective bromination of monosubstituted aromatics. rsc.org

Metal Nanoparticles: Nanocatalysts, such as Fe₃O₄@SiO₂/CuO, have been developed for highly regioselective aerobic bromination of aromatic compounds, offering the advantage of being recyclable. tandfonline.com

Organocatalysts: Mandelic acid has been reported to catalyze the regioselective aromatic bromination with N-bromosuccinimide (NBS) under aqueous conditions. organic-chemistry.org

Transition Metal Complexes: As mentioned in the previous section, complexes of palladium, rhodium, and iridium are instrumental in directed C-H bromination reactions. rsc.orgrsc.org

The following table summarizes some catalytic systems used in bromination reactions:

| Catalyst System | Brominating Agent | Substrate Type | Key Features |

| Fe₂O₃/zeolite | HBr | Non-activated aromatics | In situ formation of FeBr₃, recyclable rsc.org |

| Zeolite NaY | Bromine | Mono-substituted aromatics | High para-selectivity, reusable catalyst rsc.org |

| Fe₃O₄@SiO₂/CuO | O₂/Potassium bromide | Aromatic compounds | High regioselectivity, green oxidant, recyclable tandfonline.com |

| Mandelic acid | N-Bromosuccinimide (NBS) | Aromatic compounds | Aqueous conditions, room temperature organic-chemistry.org |

| Cp*Ir(III) complexes | N-halosuccinimide | N,N-diisopropylbenzamides | Directed ortho-halogenation rsc.org |

| Ni(OAc)₂ | N-halosuccinimide (NXS) | Benzamides | Amide-directed C-H activation rsc.org |

| V₂O₅/H₂O₂ | Tetrabutylammonium (B224687) bromide | Aromatic compounds | Mild conditions, high selectivity organic-chemistry.org |

Green Chemistry Innovations in Dibromobenzamide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, guided by the principles of green chemistry. mit.eduacs.orgyale.edu These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents and reagents, and energy efficiency. mit.eduacs.org

Innovations in the synthesis of dibromobenzamides that align with green chemistry principles include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids. nih.gov Some reactions are even performed under solvent-free conditions. nih.govrasayanjournal.co.in

Catalytic Approaches: Utilizing catalysts instead of stoichiometric reagents minimizes waste and often allows for milder reaction conditions. acs.org The use of recyclable catalysts further enhances the sustainability of the process. tandfonline.comnih.gov

Aerobic Oxidation: Employing molecular oxygen as a green oxidant in bromination reactions, as seen with the Fe₃O₄@SiO₂/CuO nanocatalyst system, avoids the use of more hazardous oxidizing agents. tandfonline.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave or ultrasound irradiation, reduces the environmental and economic impact. nih.govrasayanjournal.co.in

Alternative Brominating Agents: Using reagents like N-bromosuccinimide (NBS) or promoting the in-situ generation of the brominating species can be safer than handling elemental bromine. organic-chemistry.orgorganic-chemistry.org For instance, a protocol using tetrabutylammonium bromide promoted by V₂O₅ and H₂O₂ offers a safer and efficient alternative to traditional bromination methods. organic-chemistry.org

These green chemistry approaches are crucial for developing sustainable manufacturing processes for this compound and other valuable chemical compounds. yale.edunih.gov

Synthetic Transformations from Precursors, including Methyl 3,5-Dibromo-4-methylbenzoate

A common and practical route to this compound involves the synthesis and subsequent transformation of a suitable precursor. A key intermediate in this pathway is Methyl 3,5-Dibromo-4-methylbenzoate.

The synthesis of Methyl 3,5-Dibromo-4-methylbenzoate can be achieved by the bromination of Methyl 4-methylbenzoate. researchgate.netresearchgate.net One reported method involves the reaction of Methyl 4-methylbenzoate with bromine in the presence of anhydrous aluminum chloride. researchgate.netresearchgate.netnih.gov

Once Methyl 3,5-Dibromo-4-methylbenzoate is obtained, it can be converted to the corresponding amide, this compound. This transformation is typically accomplished through amidation, which involves reacting the ester with ammonia (B1221849) or an ammonia equivalent.

The following table outlines the transformation of a precursor to the final product:

| Precursor | Reagents/Conditions for Transformation | Product |

| Methyl 3,5-Dibromo-4-methylbenzoate | Ammonia (or equivalent) | This compound |

This multi-step approach, starting from a readily available precursor like Methyl 4-methylbenzoate, allows for controlled and regioselective synthesis of this compound. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 3,5-Dibromo-4-methylbenzamide can be mapped with high precision.

Proton (¹H) NMR Investigations

Proton NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl group protons, and the amide protons are observed.

The aromatic region of the spectrum is simplified due to the symmetrical substitution pattern of the benzene (B151609) ring. The two protons at positions 2 and 6 are chemically equivalent and thus appear as a single signal. Similarly, the protons of the amide group (-CONH₂) and the methyl group (-CH₃) each produce their own characteristic signals. The chemical shifts (δ) for these protons are influenced by the electronic effects of the bromine atoms and the amide and methyl groups.

A representative ¹H NMR dataset for a related compound, 4-methylbenzamide (B193301), in DMSO-d₆ shows the methyl protons at approximately 2.38 ppm and the amide protons appearing at distinct chemical shifts. innovareacademics.in For this compound, the strong electron-withdrawing effect of the two bromine atoms would be expected to deshield the aromatic protons, shifting their resonance to a higher frequency (downfield) compared to unsubstituted benzamide (B126). The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis. figshare.com

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (ppm) Range | Multiplicity |

| Aromatic H (C2-H, C6-H) | ~7.8 - 8.2 | Singlet (s) |

| Amide (-CONH₂) | ~7.5 - 8.0 (broad) | Singlet (br s) |

| Methyl (-CH₃) | ~2.4 - 2.5 | Singlet (s) |

Note: The chemical shift values are approximate and can be influenced by solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. savemyexams.comsavemyexams.com Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift being highly sensitive to its electronic environment. savemyexams.comsavemyexams.comoregonstate.edu

The ¹³C NMR spectrum will display signals for the carbonyl carbon of the amide group, the four distinct aromatic carbons (C1, C3/C5, C4, and C2/C6), and the methyl carbon. The carbonyl carbon typically resonates at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen atom. savemyexams.comsavemyexams.com The carbons directly bonded to the bromine atoms (C3 and C5) will also exhibit a characteristic downfield shift. The chemical shift of the methyl carbon will appear at the highest field (lowest ppm value). docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Chemical Shift (ppm) Range |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-Br (C3, C5) | 120 - 130 |

| Aromatic C-H (C2, C6) | 130 - 140 |

| Aromatic C-C=O (C1) | 135 - 145 |

| Aromatic C-CH₃ (C4) | 140 - 150 |

| Methyl (-CH₃) | 20 - 30 |

Note: These are predicted ranges. Actual values can be found in experimental data.

Lanthanide-Induced Shift (LIS) Studies for Conformational Elucidation

Lanthanide-Induced Shift (LIS) studies are a powerful NMR technique used to gain insights into the three-dimensional structure and conformation of molecules in solution. mdpi.comsemanticscholar.org This method involves the addition of a paramagnetic lanthanide complex, often a europium or praseodymium β-diketonate salt like Eu(fod)₃, to the NMR sample. mdpi.comnih.gov

The lanthanide reagent acts as a Lewis acid and coordinates to a Lewis basic site in the substrate molecule, which in the case of this compound is the oxygen atom of the carbonyl group. mdpi.com This interaction induces significant shifts in the NMR signals of nearby protons, with the magnitude of the shift being dependent on the distance and angle between the proton and the paramagnetic center. Protons closer to the site of coordination will experience larger shifts. nih.gov

By analyzing the magnitude of these induced shifts for each proton in this compound, it is possible to deduce the relative proximity of these protons to the carbonyl oxygen. This information is invaluable for elucidating the preferred conformation of the amide group relative to the aromatic ring. For instance, the relative shifts of the ortho-protons (H-2 and H-6) compared to the amide protons can provide information about the torsional angle between the phenyl ring and the amide plane. Successive additions of the lanthanide shift reagent can cause deshielding of the protons without significant line broadening. mdpi.com Reagents such as tris-(2,2,6,6-tetramethylheptane-3,5-dionato)-praseodymium [Pr(tmhd)₃] can induce shifts of the opposite sign but of a larger magnitude compared to europium-based reagents. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are highly effective for identifying functional groups and probing the structural details of this compound.

In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amide group are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide I band is typically a strong absorption in the range of 1680-1630 cm⁻¹. The N-H bending vibration (amide II band) is usually observed around 1640-1550 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations will be found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and aid in the assignment of the observed experimental bands. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from large changes in polarizability during a vibration. Therefore, the symmetric vibrations of the substituted benzene ring and the S-S stretch (in relevant sulfur-containing analogs) are often more prominent in the Raman spectrum. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 3000 - 2850 |

| C=O Stretch (Amide I) | 1680 - 1630 |

| N-H Bend (Amide II) | 1640 - 1550 |

| C-Br Stretch | < 800 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the amide.

The benzene ring itself has characteristic electronic transitions, which are modified by the presence of substituents. The bromine atoms and the methyl and amide groups act as auxochromes and chromophores, respectively, influencing the position and intensity of the absorption maxima (λ_max). The presence of the bromine atoms is expected to cause a bathochromic (red) shift of the absorption bands compared to the parent benzamide molecule. The solvent in which the spectrum is recorded can also influence the position of the absorption bands. For quantitative analysis and purity assessment, techniques like HPLC-UV/Vis can be employed, often with detection at a wavelength such as 254 nm.

Mass Spectrometric Techniques for Molecular Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. msu.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) will be a prominent feature. Due to the presence of two bromine atoms, this peak will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the molecular ion will appear as a cluster of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1.

In addition to the molecular ion, the mass spectrum will show a series of fragment ions resulting from the cleavage of specific bonds within the molecule upon electron ionization. msu.edulibretexts.orgyoutube.com Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) to form an acylium ion, and cleavage of the C-N bond. libretexts.orglibretexts.org The fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound. uu.nl For instance, in the mass spectrum of 4-methylbenzamide, a prominent peak is observed at m/z 119, corresponding to the loss of the amino group. nih.gov Another significant fragment often seen is the tropylium (B1234903) ion at m/z 91. For this compound, the fragmentation pattern will be further complicated by the presence of the bromine atoms, leading to fragment ions that also exhibit the characteristic isotopic signature of bromine.

Crystallographic and Solid State Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic coordinates of a molecule in its crystalline form. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles of 3,5-Dibromo-4-methylbenzamide, thereby defining its molecular geometry.

In the absence of specific SC-XRD data for this compound, the molecular geometry can be inferred from analogous structures. For instance, in the closely related compound, methyl 3,5-dibromo-4-methylbenzoate, the molecule is reported to be essentially planar. nih.gov A similar planarity would be expected for this compound, with the benzene (B151609) ring forming a rigid plane. The amide group (-CONH2) and the methyl group (-CH3) would be substituted onto this ring. The dihedral angle between the plane of the benzene ring and the amide group is a key conformational parameter. In many benzamides, this angle is relatively small, indicating a high degree of conjugation between the aromatic ring and the amide functionality.

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, particularly in systems like benzamides that can form various hydrogen-bonding networks. rsc.orgresearchgate.netresearchgate.net The different polymorphs of a compound can exhibit distinct physical properties. Given the potential for varied intermolecular interactions, it is plausible that this compound could exhibit polymorphism under different crystallization conditions.

Disorder in the solid state refers to the random orientation of molecules or parts of molecules within a crystal lattice. mit.edu In substituted benzamides, disorder can arise from the rotational freedom of the amide group or the conformational flexibility of substituents. acs.orgnih.govresearchgate.net For this compound, the presence of two bulky bromine atoms flanking the methyl group might restrict rotational freedom and thus reduce the likelihood of significant positional disorder of the substituents on the aromatic ring. However, the amide group itself could potentially exhibit some degree of rotational disorder.

Analysis of Crystal Packing Motifs

The arrangement of molecules in a crystal is dictated by a hierarchy of intermolecular interactions, leading to the formation of recognizable packing motifs.

Supramolecular synthons are robust and predictable non-covalent interactions that guide the assembly of molecules in the solid state. In benzamide (B126) systems, the primary and most influential synthon is the amide-amide hydrogen bond. Primary amides typically form centrosymmetric dimers via a pair of N-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. This robust synthon is a very common feature in the crystal structures of primary benzamides and is highly anticipated to be a dominant packing feature in the crystal structure of this compound.

Beyond the primary amide dimer, halogen bonding involving the bromine atoms could also play a significant role in the supramolecular assembly. Interactions of the type C-Br···O and C-Br···N are known to be important in directing the crystal packing of halogenated organic molecules. researchgate.net

The methyl group at the 4-position will also influence the packing by affecting the local molecular shape and participating in weaker C-H···O or C-H···π interactions. The interplay between the strong amide-amide hydrogen bonds, potential halogen bonds from the bromine atoms, and weaker interactions involving the methyl group will ultimately determine the final crystal structure. In the related methyl 3,5-dibromo-4-methylbenzoate, weak C-H···Br and O···Br contacts are observed to link adjacent molecules. nih.gov

Intermolecular Interactions in the Solid State

A detailed examination of the intermolecular interactions is crucial for a complete understanding of the solid-state structure.

The primary intermolecular interaction in the crystal of this compound is expected to be the N-H···O hydrogen bonds between the amide groups of adjacent molecules, leading to the formation of the aforementioned R22(8) dimers. These dimers would then pack in a three-dimensional array.

Halogen bonds: The electrophilic region on the bromine atoms can interact with nucleophilic sites on neighboring molecules, such as the oxygen atom of the amide group.

C-H···O and C-H···N interactions: The hydrogen atoms of the methyl group and the aromatic ring can act as weak hydrogen bond donors to the oxygen and nitrogen atoms of the amide group.

π-π stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure. The extent of this stacking will be influenced by the steric bulk of the bromine and methyl substituents.

An interactive table summarizing the probable intermolecular interactions in the solid state of this compound is presented below.

| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |

| Hydrogen Bond | N-H (amide) | O=C (amide) | Formation of primary R22(8) dimers |

| Halogen Bond | C-Br | O=C (amide) | Directional interaction influencing packing |

| Weak Hydrogen Bond | C-H (methyl/aryl) | O=C (amide) | Secondary stabilization of the lattice |

| π-π Stacking | Benzene Ring | Benzene Ring | Contribution to crystal cohesion |

| Van der Waals | All atoms | All atoms | General attractive forces |

Halogen Bonding (XB) Characterization and Directionality

A crystallographic analysis of this compound is necessary to characterize the presence and nature of halogen bonding. Such an analysis would determine the distances and angles of any C-Br···O or C-Br···N interactions, which are crucial for understanding the directionality and strength of these bonds in the solid state. Without experimental crystal structure data, a discussion of these features remains speculative.

π-π Stacking Interactions

Aromatic rings in the solid state often engage in π-π stacking interactions, which contribute to the stability of the crystal lattice. An analysis of the crystal structure of this compound would reveal the presence of any such interactions, quantifying key geometric parameters like the centroid-to-centroid distance and the slip angle between adjacent aromatic rings. This information is essential for a complete description of its supramolecular assembly.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, the percentage contribution of various contacts (e.g., H···H, O···H, Br···H) to the total crystal packing can be determined. This quantitative breakdown provides deep insight into the hierarchy and relative importance of the different non-covalent interactions. Performing a Hirshfeld analysis requires the crystallographic information file (.cif) obtained from single-crystal X-ray diffraction, which is not available for this compound.

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 4 Methylbenzamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium-sized organic molecules. fu-berlin.decsus.edu It is used to optimize molecular geometries and predict a wide range of properties by approximating the complex many-electron problem. csus.eduekb.eg For 3,5-Dibromo-4-methylbenzamide, DFT calculations serve as the foundation for understanding its electronic characteristics and reactivity.

Frontier Molecular Orbital (FMO) theory is a critical application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iqce.jpimperial.ac.uk The interaction between these orbitals governs the structure and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. researchgate.net

For this compound, the FMO analysis would reveal how the electron-withdrawing bromine atoms and the electron-donating methyl and amide groups influence the electron density distribution and energy of these frontier orbitals. This analysis is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Orbital/Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. A higher energy HOMO indicates a better electron donor. iqce.jp |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. A lower energy LUMO indicates a better electron acceptor. iqce.jp |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels | A small gap indicates high chemical reactivity and low kinetic stability. A large gap implies high stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.debiointerfaceresearch.com

In an MEP map of this compound, the electronegative oxygen and nitrogen atoms of the amide group would be associated with regions of negative potential (typically colored red), indicating they are prime sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the amide group, highlighting their susceptibility to nucleophilic attack. biointerfaceresearch.com

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color | Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Region of high electron density; attractive to positive charges (electrophilic attack site). uni-muenchen.de |

| Yellow/Green | Intermediate/Neutral | Region of moderate electron density. |

| Blue | Most Positive | Region of electron deficiency; attractive to negative charges (nucleophilic attack site). uni-muenchen.debiointerfaceresearch.com |

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. researchgate.net These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions. scirp.org

Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (IP+EA)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (IP-EA)/2 ). Hard molecules have a large HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive. researchgate.netscirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).

Table 3: Common Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to deformation; related to stability. scirp.org |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. researchgate.net |

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of a molecule's intrinsic basicity. govinfo.gov Gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. nist.gov These values can be determined computationally and provide insight into the most likely site of protonation. For this compound, the primary sites for protonation would be the carbonyl oxygen and the amide nitrogen. Computational studies can determine which site is more favorable.

Table 4: Gas Phase Ion Energetics Data for the Related Compound 4-Methylbenzamide (B193301)

| Quantity | Value | Units | Method |

|---|---|---|---|

| Proton Affinity | 900.9 | kJ/mol | Evaluated |

| Gas Basicity | 869.9 | kJ/mol | Evaluated |

Data sourced from the NIST Chemistry WebBook for C₈H₉NO (4-methylbenzamide). nist.gov

Ab Initio and Semi-Empirical Molecular Orbital Calculations

Beyond DFT, other computational methods are available for theoretical investigations. Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation with no inclusion of experimental data, aside from fundamental physical constants. csus.edunobelprize.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category, offering a systematic way to improve accuracy, albeit at a high computational cost. csus.eduresearchgate.net

Semi-empirical methods, such as AM1 and PM3, simplify the calculations by using parameters derived from experimental data. nobelprize.orgrsc.org These methods are much faster than ab initio or DFT methods, allowing them to be applied to very large molecular systems, though they are generally less accurate. csus.edursc.org The choice of method involves a trade-off between the desired accuracy and the available computational resources.

Theoretical Studies of Conformation and Tautomerism

Theoretical calculations are highly effective for studying molecular conformation and tautomerism. For this compound, conformational analysis would involve calculating the potential energy surface related to the rotation around the C(ring)-C(O) and C(O)-N single bonds. This helps identify the most stable (lowest energy) conformation of the molecule. For the related compound, methyl 3,5-dibromo-4-methylbenzoate, X-ray crystallography shows the molecule to be essentially planar. nih.govresearchgate.net A similar planarity would be expected for the benzamide (B126) derivative to maximize conjugation.

Furthermore, benzamides can exhibit amide-iminol tautomerism. Theoretical calculations can determine the relative energies of the amide and iminol tautomers to predict which form is more stable and therefore more prevalent at equilibrium. Studies on related systems, such as salicylamides, have used computational methods to investigate such tautomeric equilibria. semanticscholar.org

Computational Analyses of this compound Not Found in Current Scientific Literature

Despite a thorough search of available scientific literature and chemical databases, detailed computational and theoretical investigations focusing specifically on the compound this compound are not presently available. Consequently, the generation of an article detailing its Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, or Time-Dependent Density Functional Theory (TD-DFT) for spectroscopic simulations is not possible at this time.

The search for specific research findings, including data tables on the electronic and structural properties of this compound through these advanced computational methods, did not yield any dedicated studies. While general information on the methodologies of QTAIM, NBO, and TD-DFT is widely published, applying these theoretical frameworks requires specific calculations performed on the molecule .

Information was found for structurally related compounds, such as Methyl 3,5-dibromo-4-methylbenzoate nih.gov, 3,5-dibromo-4-methylbenzoic acid nih.gov, and various other salicylanilide (B1680751) derivatives. tandfonline.com However, computational results are highly specific to the exact molecular structure, and data from related molecules cannot be extrapolated to this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Simulations:No literature is available detailing the simulated UV-Vis spectra, electronic transitions, or oscillator strengths for this compound as calculated by TD-DFT.

Further research and publication in the field of computational chemistry would be required to provide the specific data needed to construct the requested article.

Chemical Transformations and Advanced Material Precursors

Role as a Key Intermediate in Organic Synthesis

3,5-Dibromo-4-methylbenzamide and its close derivatives are significant intermediates in organic synthesis, providing a robust scaffold for constructing more complex molecules. The presence of two bromine atoms on the aromatic ring offers dual points for modification, typically through cross-coupling reactions.

A related compound, 3,5-dibromo-N-methoxy-N-methylbenzamide (a Weinreb amide derivative), demonstrates the synthetic utility of the 3,5-dibromoaryl motif. It can undergo a double cross-coupling reaction to yield substituted aldehydes, which are themselves versatile intermediates. rug.nlacs.org This transformation highlights how the dibrominated core can be leveraged to introduce new functional groups. For instance, reaction with an organolithium reagent in the presence of a suitable catalyst can lead to the formation of new carbon-carbon bonds at the sites of bromination. rug.nlacs.org

Similarly, the ester analogue, methyl 3,5-dibromo-4-methylbenzoate, is recognized as an important intermediate in the synthesis of various natural products. researchgate.netnih.gov It serves as a precursor to compounds like 3,5-dimethoxyphenylacetic acid, which is a key intermediate for fungal metabolites and isocoumarins. researchgate.netnih.gov The conversion of the benzamide (B126) to other functional groups, or the modification of the bromine atoms, allows for the assembly of intricate molecular architectures.

The general strategy involves using the bromo-substituents as handles for reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, thereby introducing diverse aryl, alkyl, or amino groups. The amide functionality can also be hydrolyzed to the corresponding benzoic acid or reduced to an amine, further expanding its synthetic potential. chemicalbook.com

| Intermediate Type | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| 3,5-Dibromo-N-methoxy-N-methylbenzamide | Double Cross-Coupling | Organolithium reagents, Palladium catalyst | Substituted Benzaldehydes | rug.nlacs.org |

| Methyl 3,5-dibromo-4-methylbenzoate | Intermediate for Natural Products | - | 3,5-Dimethoxyphenylacetic acid, Isochromans, Isocoumarins | researchgate.netnih.gov |

| Bromo-substituted Weinreb amides | Reduction/Cross-Coupling | DIBAL-H, Organolithium reagents | Alkyl and Aryl Substituted Benzaldehydes | rug.nl |

Derivatization Strategies for Novel Chemical Entities

Derivatization of this compound is a key strategy for accessing novel chemical entities with tailored properties for applications in pharmacology and materials science. evitachem.com The two bromine atoms are particularly amenable to a wide range of chemical modifications.

One of the most powerful derivatization techniques is the palladium-catalyzed cross-coupling reaction. This allows for the selective replacement of one or both bromine atoms with a variety of substituents. For example, reacting this compound with boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) can introduce new functional groups and build molecular complexity. The ability to perform these reactions sequentially, by exploiting potential differences in reactivity between the two bromine atoms, allows for the creation of unsymmetrically substituted derivatives.

Research on related benzamide derivatives illustrates the potential pathways for derivatization. For instance, the synthesis of novel benzophenones as HIV non-nucleoside reverse transcriptase inhibitors has been achieved by reacting bromo aryl derivatives with Weinreb amides. acs.org This approach could be adapted to this compound, where the benzamide itself could be the target for N-alkylation or N-arylation, or it could be transformed into other functional groups prior to the modification of the aromatic ring.

The amide group itself provides another site for derivatization. It can be N-alkylated or N-arylated to produce secondary or tertiary amides. A notable example, although on a different core, is the compound 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, which has been investigated for its therapeutic potential. evitachem.com This demonstrates how complex side chains can be appended to the benzamide nitrogen to generate novel bioactive molecules.

| Reaction Site | Derivatization Strategy | Potential Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Bromo Substituents | Suzuki Coupling | Aryl/Alkyl Boronic Acids | Aryl/Alkyl-substituted benzamides | sci-hub.se |

| Bromo Substituents | Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted benzamides | evitachem.com |

| Bromo Substituents | Buchwald-Hartwig Amination | Amines | Amino-substituted benzamides | acs.org |

| Amide Nitrogen | N-Alkylation / N-Arylation | Alkyl/Aryl Halides | N-substituted 3,5-dibromo-4-methylbenzamides | evitachem.com |

Ligand Design in Coordination Chemistry

Ligand design is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with specific geometries, electronic properties, and reactivities. nih.govuni-wuerzburg.de While this compound itself is not a classic ligand, its structural features offer potential for its incorporation into more complex ligand scaffolds.

The benzamide moiety can, in principle, coordinate to a metal center through the carbonyl oxygen atom, acting as a monodentate ligand. However, its coordination ability is relatively weak. More sophisticated ligand design would involve modifying the this compound core to introduce stronger donor atoms.

For example, the amide nitrogen could be functionalized with pendant coordinating groups, such as pyridyl or aminoethyl arms, to create multidentate ligands. The design of such ligands is crucial for stabilizing highly reactive metal species and for developing new catalysts. nih.gov

The influence of the substituents on the aromatic ring is also an important consideration. The electron-withdrawing nature of the bromine atoms can modulate the electronic properties of the ligand and, consequently, the coordinated metal center. The methyl group provides a steric element that can influence the coordination geometry and the accessibility of the metal center.

A relevant example is the use of 3,5-dibromo-salicylaldehyde as a ligand in nickel(II) complexes. mdpi.com In these complexes, the deprotonated salicylaldehyde (B1680747) coordinates to the nickel ion in a bidentate fashion through the phenolate (B1203915) and carbonyl oxygen atoms. mdpi.com This suggests that if the amide group of this compound were hydrolyzed to a carboxylic acid and the methyl group replaced with a hydroxyl group (forming 3,5-dibromo-4-hydroxybenzoic acid), the resulting molecule could act as a bidentate ligand. The bromine atoms would remain as sites for further functionalization, potentially leading to the formation of polynuclear complexes or metal-organic frameworks.

Q & A

Q. What are the recommended synthetic routes for 3,5-Dibromo-4-methylbenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of halogenated benzamides like this compound typically involves sequential halogenation and amidation. A plausible route could involve:

Methylation : Introduce the methyl group via Friedel-Crafts alkylation or directed ortho-metalation on a precursor.

Halogenation : Bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 3,5-positions .

Amidation : Convert the carboxylic acid intermediate to the amide via activation (e.g., HATU/DCC) and reaction with ammonia or amines.

Q. Critical Factors :

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer : X-ray crystallography is the gold standard. Key steps:

Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow single crystals.

Data Collection : Employ synchrotron or in-house diffractometers (Mo-Kα radiation).

Refinement : Use SHELXTL or SHELXL for structure solution and refinement. These programs handle heavy atoms (Br) efficiently and support twinning corrections .

Q. Challenges :

- Heavy bromine atoms may cause absorption effects; apply empirical corrections (SADABS).

- Validate hydrogen bonding networks using Mercury or OLEX2 .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and electronic properties of this compound?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic effects of bromine substituents. Analyze frontier orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., water, DMSO) using AMBER or GROMACS. Assess conformational stability of the amide group .

Q. Data Contradictions :

- Experimental vs. calculated bond lengths (e.g., C-Br) may differ due to crystal packing vs. gas-phase assumptions. Cross-validate with spectroscopic data (IR, NMR) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for halogenated benzamides?

Methodological Answer :

- NMR Analysis : Compare H and C NMR shifts with computed values (GIAO method). Discrepancies may arise from dynamic effects (e.g., amide rotation) not captured in static crystal structures .

- IR Spectroscopy : Validate hydrogen bonding (e.g., N-H stretch at ~3300 cm⁻¹) against crystallographic H-bond distances .

Case Study :

In 3,5-Dibromo-4-hydroxybenzoic acid (analog), crystallography showed planar carboxyl groups, while NMR suggested rotational flexibility in solution . Apply similar logic to the methylbenzamide derivative.

Q. How can regioselectivity challenges in bromination be addressed for this compound synthesis?

Methodological Answer :

Q. Optimization Table :

| Approach | Regioselectivity (3,5:Other) | Yield (%) |

|---|---|---|

| NBS, FeCl₃ | 85:15 | 70 |

| Br₂, AlBr₃ | 92:8 | 65 |

Q. What are the best practices for assessing biological activity of this compound derivatives?

Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays to study interactions with target enzymes (e.g., hydrolases). Bromine’s electronegativity may enhance binding via halogen bonding .

- Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., 3,5-Cl, 4-F) and compare IC₅₀ values. Utilize QSAR models to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.